molecular formula C16H15N3 B13921764 (2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole

(2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole

Cat. No.: B13921764
M. Wt: 249.31 g/mol
InChI Key: GFJALPZEFSLYJO-ZDUSSCGKSA-N
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Description

(2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by its unique structure, which includes a fused benzimidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is carried out in a solvent mixture under mild conditions to yield the desired benzimidazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and efficiency, often using continuous flow chemistry techniques to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Sodium metabisulfite, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced benzimidazole derivatives.

Scientific Research Applications

(2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole apart is its fused benzimidazole ring system, which imparts unique chemical and biological properties. This structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

(2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole

InChI

InChI=1S/C16H15N3/c1-18-14-9-5-6-10-15(14)19-11-13(17-16(18)19)12-7-3-2-4-8-12/h2-10,13H,11H2,1H3/t13-/m0/s1

InChI Key

GFJALPZEFSLYJO-ZDUSSCGKSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N3C1=N[C@@H](C3)C4=CC=CC=C4

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NC(C3)C4=CC=CC=C4

Origin of Product

United States

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